2,6-Diglycidylphenyl glycidyl ether
Overview
Description
2,6-Diglycidylphenyl glycidyl ether is an organic compound belonging to the glycidyl ether class. It is characterized by the presence of three oxirane (epoxy) groups attached to a phenyl ring. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diglycidylphenyl glycidyl ether typically involves the reaction of phenolic compounds with epichlorohydrin in the presence of a base. The process can be summarized as follows:
Phenol and Epichlorohydrin Reaction: Phenol reacts with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin intermediate is then treated with sodium hydroxide to undergo dehydrochlorination, resulting in the formation of the glycidyl ether.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors are used to mix phenol and epichlorohydrin with a base.
Purification: The product is purified through distillation or crystallization to achieve the desired purity levels.
Quality Control: Quality control measures, such as determining the epoxy equivalent weight, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diglycidylphenyl glycidyl ether undergoes various chemical reactions, including:
Anionic Polymerization: The oxirane groups can undergo anionic polymerization in the presence of nucleophiles, such as amines, amides, or mercaptans.
Substitution Reactions: The compound can participate in substitution reactions with compounds possessing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions:
Anionic Polymerization: Reagents like sodium hydroxide or potassium hydroxide are commonly used under mild conditions.
Substitution Reactions: Alcohols, amines, and other nucleophiles are used under controlled temperatures and pH conditions.
Major Products Formed:
Polymers: Anionic polymerization leads to the formation of polymers with various applications.
Substituted Glycidyl Ethers: Substitution reactions yield substituted glycidyl ethers with diverse functional groups.
Scientific Research Applications
2,6-Diglycidylphenyl glycidyl ether has a wide range of applications in scientific research, including:
Epoxy Resins: It is used as a reactive diluent in epoxy resin formulations, enhancing their mechanical properties and reducing viscosity.
Liquid Crystals: The compound is utilized in the synthesis of liquid crystalline materials, which have applications in displays and optoelectronic devices.
Biomedical Applications: Research has explored its potential in drug delivery systems and gene delivery due to its reactivity and biocompatibility.
Mechanism of Action
The mechanism of action of 2,6-diglycidylphenyl glycidyl ether involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in various applications, such as polymerization and cross-linking processes .
Comparison with Similar Compounds
Bisphenol A Diglycidyl Ether: Similar in structure but with two oxirane groups attached to a bisphenol A core.
Phenyl Glycidyl Ether: Contains a single oxirane group attached to a phenyl ring.
Diglycidyl Ether: A general class of compounds with two oxirane groups attached to an ether linkage.
Uniqueness: 2,6-Diglycidylphenyl glycidyl ether is unique due to its three oxirane groups, which provide higher reactivity and versatility compared to other glycidyl ethers. This makes it particularly valuable in applications requiring multiple reactive sites, such as advanced polymer synthesis and specialized coatings .
Properties
IUPAC Name |
2-[[2,6-bis(oxiran-2-ylmethyl)phenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-2-10(4-12-6-16-12)15(19-9-14-8-18-14)11(3-1)5-13-7-17-13/h1-3,12-14H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEASEWKOGNDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=C(C(=CC=C2)CC3CO3)OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884516 | |
Record name | Oxirane, 2,2'-[[2-(2-oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline] | |
Record name | 2,6-Diglycidylphenyl glycidyl ether | |
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CAS No. |
13561-08-5 | |
Record name | 2,2′-[[2-(2-Oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13561-08-5 | |
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Record name | 2,6-Diglycidylphenyl glycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013561085 | |
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Record name | Oxirane, 2,2'-[[2-(2-oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Oxirane, 2,2'-[[2-(2-oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[2-(oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bisoxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.577 | |
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Record name | 2,6-DIGLYCIDYLPHENYL GLYCIDYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSV60O6X3Y | |
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Record name | 2,6-DIGLYCIDYLPHENYL GLYCIDYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6106 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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